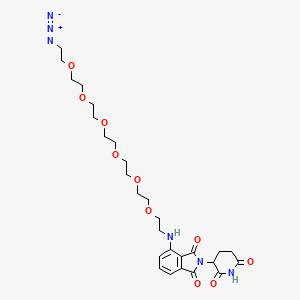
Pomalidomide 4'-PEG6-azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomalidomide 4’-PEG6-azide: is a compound that combines pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and an azide functional group. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). The PEG linker enhances the solubility and bioavailability of the compound, while the azide group allows for click chemistry reactions, facilitating the conjugation with other molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide 4’-PEG6-azide involves several steps:
Synthesis of Pomalidomide Derivative: The initial step involves the synthesis of a pomalidomide derivative with a functional group that can be further modified.
PEGylation: The pomalidomide derivative is then reacted with a PEG6 linker to form a PEGylated pomalidomide.
Industrial Production Methods: Industrial production of Pomalidomide 4’-PEG6-azide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis platforms can further streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Pomalidomide 4’-PEG6-azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are used to conjugate the compound with other molecules containing alkyne or strained alkyne groups .
Common Reagents and Conditions:
CuAAC: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.
SPAAC: Does not require a catalyst and can proceed under mild conditions
Major Products: The major products formed from these reactions are conjugates of Pomalidomide 4’-PEG6-azide with various target molecules, which can be used in the development of PROTACs and other targeted therapies .
Applications De Recherche Scientifique
Chemistry: Pomalidomide 4’-PEG6-azide is used as a building block in the synthesis of PROTACs, which are designed to degrade specific proteins by recruiting them to the ubiquitin-proteasome system .
Biology: In biological research, this compound is used to study protein-protein interactions and the mechanisms of protein degradation. It helps in identifying potential therapeutic targets for various diseases .
Medicine: Pomalidomide 4’-PEG6-azide has applications in drug discovery and development, particularly in the creation of novel therapies for cancer and other diseases. PROTACs developed using this compound have shown promise in preclinical studies .
Industry: In the pharmaceutical industry, Pomalidomide 4’-PEG6-azide is used in the development of targeted therapies and personalized medicine. Its ability to selectively degrade disease-causing proteins makes it a valuable tool in drug development .
Mécanisme D'action
Pomalidomide 4’-PEG6-azide exerts its effects through the mechanism of targeted protein degradation. The compound contains a cereblon (CRBN)-recruiting ligand, which binds to the CRBN protein, a component of the E3 ubiquitin ligase complex. The PEG6 linker and azide group facilitate the conjugation of the compound with a target protein ligand. This conjugate then recruits the target protein to the E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparaison Avec Des Composés Similaires
Pomalidomide-PEG4-azide: Contains a shorter PEG linker, which may affect its solubility and bioavailability.
Pomalidomide-PEG6-butyl azide: Similar structure but with a butyl group instead of an azide, affecting its reactivity in click chemistry reactions.
Uniqueness: Pomalidomide 4’-PEG6-azide is unique due to its combination of a PEG6 linker and an azide group, which provides enhanced solubility, bioavailability, and versatility in click chemistry reactions. This makes it a valuable tool in the development of PROTACs and other targeted therapies .
Propriétés
Formule moléculaire |
C27H38N6O10 |
|---|---|
Poids moléculaire |
606.6 g/mol |
Nom IUPAC |
4-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C27H38N6O10/c28-32-30-7-9-39-11-13-41-15-17-43-19-18-42-16-14-40-12-10-38-8-6-29-21-3-1-2-20-24(21)27(37)33(26(20)36)22-4-5-23(34)31-25(22)35/h1-3,22,29H,4-19H2,(H,31,34,35) |
Clé InChI |
GZXCJGDZCUFESD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


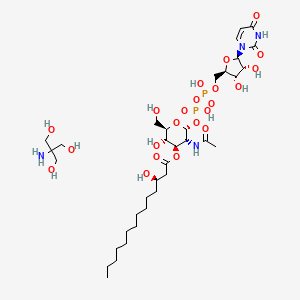
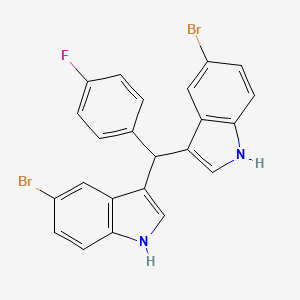
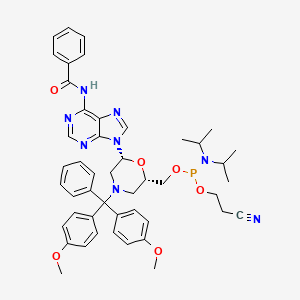
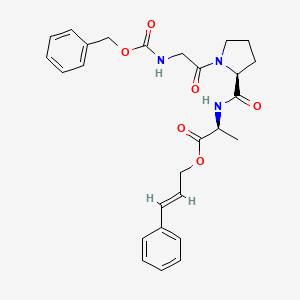
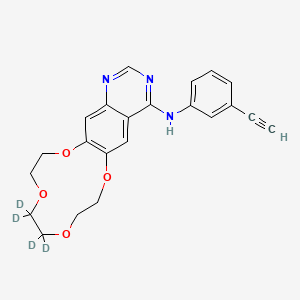
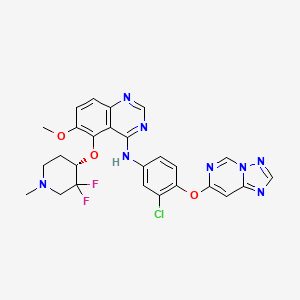
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12379295.png)
![(1R,4E,5'S,6S,6'R,7R,8S,10S,11S,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,11,12,13,14,15-heptahydroxy-10-[(2S,5R,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one](/img/structure/B12379297.png)
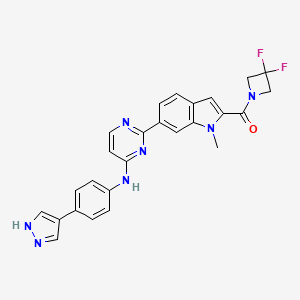
![N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12379301.png)

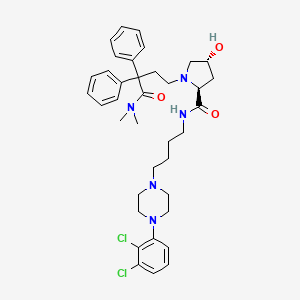
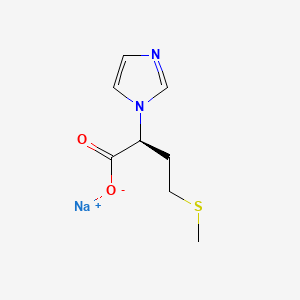
![[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-24-yl] benzoate](/img/structure/B12379340.png)
